![molecular formula C9H19NO B2805668 2-[(3-Methylcyclopentyl)amino]propan-1-ol CAS No. 1342768-98-2](/img/structure/B2805668.png)
2-[(3-Methylcyclopentyl)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3-Methylcyclopentyl)amino]propan-1-ol” is a chemical compound with the CAS Number: 1342768-98-2 . It has a molecular weight of 157.26 . The IUPAC name for this compound is 2-[(3-methylcyclopentyl)amino]-1-propanol .
Molecular Structure Analysis
The InChI code for “2-[(3-Methylcyclopentyl)amino]propan-1-ol” is 1S/C9H19NO/c1-7-3-4-9(5-7)10-8(2)6-11/h7-11H,3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Cardiovascular Research
Research has focused on the synthesis and evaluation of beta-adrenergic blocking agents, including compounds structurally related to 2-[(3-Methylcyclopentyl)amino]propan-1-ol. These studies have identified compounds that exhibit significant cardioselectivity and potency compared to propranolol, a well-known beta-blocker. This line of research has implications for the development of more effective treatments for cardiovascular diseases, highlighting the potential of such compounds to selectively target cardiovascular receptors without adverse side effects Large & Smith, 1982.
Antimicrobial Applications
Another area of application is the synthesis of antimicrobial agents. A study involving the condensation of certain alcohols with formaldehyde and secondary amines resulted in compounds with enhanced antimicrobial properties. These synthesized compounds were found to be more effective than some currently used in medical applications, suggesting potential use in combating bacterial and fungal infections Jafarov et al., 2019.
Materials Science and Corrosion Inhibition
In the field of materials science, research on the synthesis of tertiary amines has demonstrated their effectiveness as inhibitors of carbon steel corrosion. These compounds, by forming a protective layer on the metal surface, significantly retard anodic dissolution, showcasing their potential as protective agents in industrial applications Gao, Liang, & Wang, 2007.
Cancer Research and Enzyme Inhibition
Further research into 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives has explored their potential as Src kinase inhibitors, with implications for cancer treatment. Certain derivatives have demonstrated significant inhibitory activity against Src kinase, a protein involved in the regulation of cell proliferation, suggesting a potential pathway for the development of novel anticancer drugs Sharma et al., 2010.
Drug and Gene Delivery
The synthesis and evaluation of poly(ether imine) dendrimers based on 3-amino-propan-1-ol have revealed non-toxic properties, making them suitable for biological studies, including drug and gene delivery systems. These dendrimers' ability to safely carry and release therapeutic agents highlights their potential in developing more efficient and targeted treatment methods Krishna, Jain, Tatu, & Jayaraman, 2005.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(3-methylcyclopentyl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7-3-4-9(5-7)10-8(2)6-11/h7-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJPNQYHUGFNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylcyclopentyl)amino]propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NE)-N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B2805586.png)
![4-[3-(4-Azidobutoxy)propoxy]butan-1-ol](/img/structure/B2805588.png)
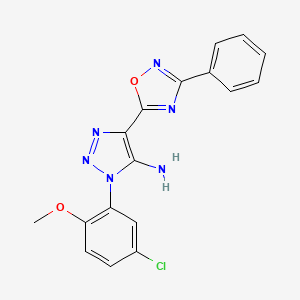
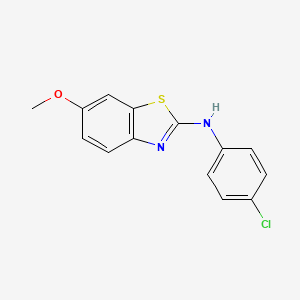
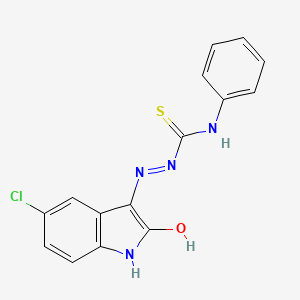
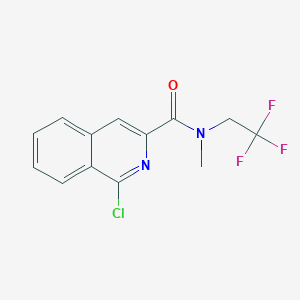
![N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B2805596.png)
![7-(3-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2805598.png)
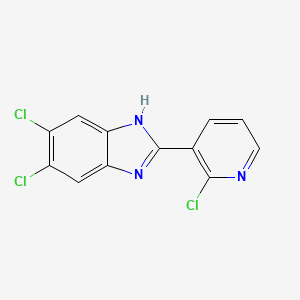
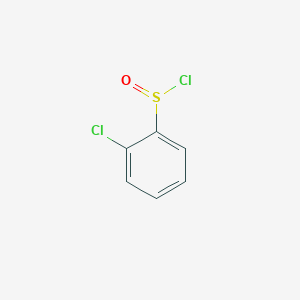
![ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate](/img/structure/B2805602.png)
![N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2805606.png)
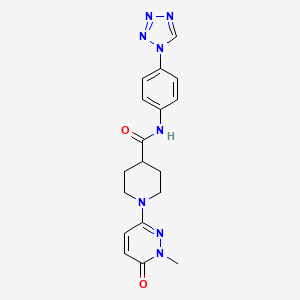
![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2805608.png)